Tramadol N-Oxide
Overview
Description
Tramadol N-oxide (TNO) is a novel analgesic agent that is believed to exert its effects following metabolic conversion to tramadol . Tramadol itself is a widely prescribed central nervous system analgesic used for the treatment of moderate to severe pain . This compound is a prodrug, meaning it is converted into the active drug (tramadol) within the body, thereby extending its analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tramadol N-oxide involves the N-oxidation of tramadol. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Tramadol N-oxide undergoes several types of chemical reactions, including:
N-oxide reduction: This reaction converts this compound back to tramadol, which is the active analgesic form.
O-demethylation: This reaction involves the removal of a methyl group from the oxygen atom, leading to the formation of desmethyl tramadol.
N-demethylation: This reaction removes a methyl group from the nitrogen atom, producing nortramadol.
Cyclohexylhydroxylation: This reaction adds a hydroxyl group to the cyclohexyl ring.
Common Reagents and Conditions:
N-oxide reduction: Typically involves the use of reducing agents like zinc dust or catalytic hydrogenation.
O-demethylation and N-demethylation: These reactions often require strong acids or bases, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Cyclohexylhydroxylation: This reaction is usually carried out using oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products:
Tramadol: The primary product of N-oxide reduction.
Desmethyl tramadol: The product of O-demethylation.
Nortramadol: The product of N-demethylation.
Hydroxylated tramadol derivatives: Products of cyclohexylhydroxylation.
Scientific Research Applications
Tramadol N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study N-oxide reduction and other related reactions.
Biology: Investigated for its metabolic pathways and interactions with various enzymes.
Medicine: Explored for its potential as a prodrug to enhance the analgesic effects of tramadol.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Tramadol N-oxide exerts its effects primarily through its conversion to tramadol. Tramadol has both opioid and non-opioid mechanisms of action. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine . This dual mechanism contributes to its analgesic properties by modulating pain signals in the central nervous system .
Comparison with Similar Compounds
Tramadol: The parent compound of Tramadol N-oxide, with similar analgesic properties.
Desmethyl tramadol: A metabolite of tramadol with reduced analgesic potency.
Nortramadol: Another metabolite with distinct pharmacological properties.
Uniqueness: this compound is unique in its ability to serve as a prodrug, providing a sustained release of tramadol and potentially reducing the frequency of dosing . Its N-oxide functionality also offers distinct chemical reactivity, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide |
InChI |
InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 |
InChI Key |
HBXKSXMNNGHBEA-ZBFHGGJFSA-N |
Isomeric SMILES |
C[N+](C)(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)[O-] |
Canonical SMILES |
C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] |
Synonyms |
2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride RWJ 38705 tramadol N-oxide |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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